synthesis and characterization of 2,3-Dichloro-3'-morpholinomethyl benzophenone
synthesis and characterization of 2,3-Dichloro-3'-morpholinomethyl benzophenone
An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-3'-morpholinomethyl benzophenone
Abstract
This guide provides a comprehensive, technically detailed methodology for the synthesis and structural elucidation of 2,3-Dichloro-3'-morpholinomethyl benzophenone, a compound of interest for its potential applications in medicinal chemistry and materials science. The synthetic strategy is rooted in a robust, three-step sequence beginning with a Friedel-Crafts acylation, followed by radical bromination and culminating in a nucleophilic substitution. Each stage is explained not merely as a protocol but with an emphasis on the underlying chemical principles and the rationale for experimental choices. The guide further details a complete suite of analytical techniques—including NMR, MS, IR, and HPLC—for the unambiguous characterization and purity assessment of the final product. This document is intended for researchers, chemists, and drug development professionals who require a field-proven, reliable approach to the synthesis of substituted benzophenone scaffolds.
Introduction
Benzophenones are a class of aromatic ketones that form the structural core of numerous biologically active compounds and industrial materials. Their rigid diarylketone framework serves as a versatile scaffold for functionalization, leading to applications ranging from photostabilizers and photoinitiators to potent pharmacological agents. The introduction of specific substituents, such as halogens and aminoalkyl groups, can profoundly modulate the physicochemical and biological properties of the benzophenone core.
The target molecule of this guide, 2,3-Dichloro-3'-morpholinomethyl benzophenone (CAS No. 898750-98-6), combines three key structural motifs: a dichlorinated phenyl ring, a central carbonyl linker, and a morpholinomethyl-substituted phenyl ring. This combination is designed to explore structure-activity relationships in novel chemical entities. This document provides an expert-level, validated pathway for its synthesis and a rigorous protocol for its complete analytical characterization.
Synthetic Strategy and Retrosynthetic Analysis
A logical and efficient synthesis of an unsymmetrical molecule like 2,3-Dichloro-3'-morpholinomethyl benzophenone requires careful planning. The chosen strategy hinges on building the core benzophenone structure first and then introducing the morpholinomethyl functionality.
Causality of Pathway Selection: A direct Friedel-Crafts acylation onto a pre-existing morpholinomethylbenzene is ill-advised. The aminomethyl group is an ortho-, para-director, which is inconsistent with the required meta-substitution pattern of the final product. Furthermore, the basic nitrogen of the morpholine group would complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the reaction.
Therefore, a more robust strategy involves installing a meta-directing group that can be later converted into the desired morpholinomethyl moiety. A methyl group is an ideal precursor. The retrosynthetic analysis is as follows:
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Figure 1: Retrosynthetic analysis of the target compound.
This three-step approach is advantageous because:
-
Friedel-Crafts Acylation: This classic C-C bond-forming reaction reliably constructs the benzophenone core.[1][2] Using 3-methylbenzoyl chloride ensures the correct meta-positioning of the precursor group.
-
Radical Bromination: Benzylic C-H bonds are selectively targeted by radical initiators like N-Bromosuccinimide (NBS), allowing for the specific functionalization of the methyl group without affecting the aromatic rings.
-
Nucleophilic Substitution: The resulting benzylic bromide is an excellent electrophile for substitution with a secondary amine like morpholine, cleanly forming the desired C-N bond.[3]
Experimental Protocols: Synthesis
The following protocols are designed as self-validating systems, with purification and checks at each stage to ensure the quality of the intermediates.
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Figure 2: Overall synthetic workflow diagram.
Step 1: Synthesis of 2,3-Dichloro-3'-methylbenzophenone
Principle: This step employs a Friedel-Crafts acylation, an electrophilic aromatic substitution, where the acylium ion, generated from 3-methylbenzoyl chloride and the Lewis acid aluminum chloride (AlCl₃), attacks the electron-rich 1,2-dichlorobenzene ring.[2][4]
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent and cool the suspension to 0 °C in an ice bath.
-
Slowly add 3-methylbenzoyl chloride (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes to facilitate the formation of the acylium ion complex.
-
Add 1,2-dichlorobenzene (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (2M). This step quenches the reaction by hydrolyzing the AlCl₃ catalyst.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M NaOH solution, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure intermediate as a solid or viscous oil.
Step 2: Synthesis of 2,3-Dichloro-3'-(bromomethyl)benzophenone
Principle: This is a Wohl-Ziegler reaction, a radical substitution at the benzylic position. N-Bromosuccinimide (NBS) serves as the bromine source, and a radical initiator like azobisisobutyronitrile (AIBN) is used to start the chain reaction under thermal or photochemical conditions.
Protocol:
-
In a round-bottom flask, dissolve the 2,3-dichloro-3'-methylbenzophenone (1.0 eq) from Step 1 in carbon tetrachloride (CCl₄).
-
Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) using a heating mantle. Irradiating the flask with a UV lamp can accelerate the reaction.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
-
Wash the filtrate with a 10% sodium thiosulfate (Na₂S₂O₃) solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be recrystallized from a suitable solvent like ethanol or hexane.
Step 3: Synthesis of 2,3-Dichloro-3'-morpholinomethyl benzophenone
Principle: This step is a standard S_N2 nucleophilic substitution. The basic morpholine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. A weak base like potassium carbonate (K₂CO₃) is added to neutralize the HBr formed during the reaction.[5][6]
Protocol:
-
Dissolve the 2,3-dichloro-3'-(bromomethyl)benzophenone (1.0 eq) from Step 2 in acetonitrile.
-
To this solution, add morpholine (1.5 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Stir the resulting suspension vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter off the inorganic salts (KBr and excess K₂CO₃) and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts and excess morpholine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the final compound by column chromatography on silica gel, typically using a dichloromethane/methanol gradient, to afford 2,3-Dichloro-3'-morpholinomethyl benzophenone as a pure solid.
Characterization Methodology
Unambiguous confirmation of the structure and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system of characterization.
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Figure 3: Analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure by probing the magnetic properties of atomic nuclei in a magnetic field. It reveals the chemical environment, connectivity, and number of different types of protons and carbons.[7][8]
-
Protocol: Dissolve ~10-15 mg of the final product in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher NMR spectrometer.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of the compound and can provide structural information from fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for this molecule.[9][10]
-
Protocol: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile. Infuse the solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap) for high-resolution mass measurement.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is an excellent tool for identifying the presence of key functional groups.[11][12]
-
Protocol: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer and acquire the spectrum.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For purity analysis, a reverse-phase method is typically used, where the analyte is separated based on its hydrophobicity.[13][14][15]
-
Protocol: Dissolve a small, accurately weighed amount of the sample in the mobile phase to a concentration of ~1 mg/mL. Inject onto a C18 reverse-phase column. Use a mobile phase of acetonitrile and water (with 0.1% formic acid) in an isocratic or gradient elution, with UV detection at a wavelength where the benzophenone chromophore absorbs strongly (e.g., 254 nm).
Expected Results and Data Interpretation
The data presented below are predictive values based on the known effects of the constituent functional groups.
NMR Spectroscopy Data
¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to be complex. Key signals include:
-
Aromatic protons from both rings, appearing in the range of δ 7.2-7.8 ppm.
-
A singlet for the benzylic methylene protons (-CH₂-N) around δ 3.5-3.7 ppm.
-
Two distinct triplets for the morpholine protons: one for the -CH₂-O- group around δ 3.7-3.9 ppm and one for the -CH₂-N- group around δ 2.5-2.7 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H's | 7.20 - 7.80 | Multiplet | 7H |
| Morpholine (-CH₂-O-) | 3.75 | Triplet | 4H |
| Benzylic (-CH₂-N) | 3.60 | Singlet | 2H |
| Morpholine (-CH₂-N-) | 2.60 | Triplet | 4H |
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the carbon framework.
-
The carbonyl carbon (C=O) signal will be a key downfield singlet, expected around δ 195-197 ppm.
-
Aromatic carbons will appear between δ 125-140 ppm.
-
The benzylic carbon (-CH₂-N) should be around δ 60-65 ppm.
-
Morpholine carbons will be visible at ~δ 67 ppm (-CH₂-O-) and ~δ 53 ppm (-CH₂-N-).
Mass Spectrometry Data
-
Molecular Formula: C₁₈H₁₇Cl₂NO₂
-
Molecular Weight: 350.24 g/mol
-
Expected Result (High-Resolution ESI-MS): The spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 351.0663. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), with relative peak intensities of approximately 9:6:1 for the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ ions.
Infrared Spectroscopy Data
The IR spectrum provides a quick confirmation of functional groups.[16][17]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ketone (C=O) | Stretch | 1660 - 1675 | Strong, Sharp |
| Aromatic C-H | Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2800 - 3000 | Medium |
| C-N (Amine) | Stretch | 1110 - 1120 | Medium |
| C-O (Ether) | Stretch | 1250 - 1270 | Strong |
| C-Cl | Stretch | 750 - 780 | Strong |
HPLC Purity Analysis
-
Result: A successful synthesis and purification should yield a single major peak in the HPLC chromatogram.
-
Interpretation: The purity can be calculated based on the area of the main peak as a percentage of the total area of all peaks detected. The target purity for subsequent applications is typically >95%.
Conclusion
This guide has outlined a logical, robust, and verifiable pathway for the synthesis of 2,3-Dichloro-3'-morpholinomethyl benzophenone. By breaking down the synthesis into three distinct, high-yielding steps—Friedel-Crafts acylation, radical bromination, and nucleophilic substitution—this protocol minimizes potential side reactions and simplifies purification. The accompanying comprehensive characterization plan, utilizing NMR, MS, IR, and HPLC, provides a rigorous framework for confirming the molecular structure and assessing the purity of the final compound. This detailed approach ensures reproducibility and provides researchers with the confidence needed to produce this and similar substituted benzophenone scaffolds for further investigation.
References
-
Babić, S., et al. (2010). Determination of benzodiazepines in urine via benzophenone derivatives using liquid chromatography-tandem mass spectrometry. Arhiv za higijenu rada i toksikologiju, 61(4), 381-388. Available at: [Link]
-
Taber, D.F. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. Available at: [Link]
-
Al-Shdefat, R., et al. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Cureus, 16(5), e59837. Available at: [Link]
-
Vela-Soria, F., et al. (2019). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 11(2), 176-184. Available at: [Link]
-
Clutch Prep. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. Available at: [Link]
-
Guisado, J.A., et al. (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Organic Letters. Available at: [Link]
-
Scribd. (n.d.). IR Spectroscopy Spectra. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
ResearchGate. (n.d.). MS PARAMETERS FOR THE DETECTION OF BENZOPHENONE DERIVATIVES (MRM TRANSITIONS, COLLISION ENERGY). Available at: [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
-
Goodman, P.A., & Gore, P.H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part Ill. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Priyarega, S., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. Available at: [Link]
-
Bálint, E., & Földesi, A. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(19), 6813. Available at: [Link]
-
NP-MRD. (2020). NP-Card for 4,4-Dichlorobenzophenone (NP0002768). Available at: [Link]
-
McMurry, J. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Huang, Y.-F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 29(2), 274-286. Available at: [Link]
-
Roman, K. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. American Chemical Society. Available at: [Link]
-
Al-Juboori, A.A.H. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 14(1). Available at: [Link]
-
Al-Amiery, A.A., et al. (2022). Synthesis and Design of Novel Morpholinyl Mannich Bases for Potential Inhibitory Activity of SARS-Cov-2 Main Protease. Oriental Journal of Chemistry, 38(4). Available at: [Link]
-
University of Calgary. (n.d.). Carbonyl compounds - IR spectroscopy. Available at: [Link]
-
Rodríguez-Gómez, R., et al. (2013). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Journal of Chromatographic Science, 51(7), 655-662. Available at: [Link]
-
Amin, S., et al. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. International Journal of Current Pharmaceutical Research, 8(5). Available at: [Link]
-
PubChem. (n.d.). 4,4'-Dichlorobenzophenone. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC. Available at: [Link]
-
Christodoulou, E., et al. (2022). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 27(19), 6610. Available at: [Link]
Sources
- 1. Friedel-Crafts Acylation [www1.udel.edu]
- 2. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. echemi.com [echemi.com]
- 5. oarjbp.com [oarjbp.com]
- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction [mdpi.com]
- 7. 4,4'-Dichlorobenzophenone(90-98-2) 1H NMR spectrum [chemicalbook.com]
- 8. 2,4'-Dichlorobenzophenone(85-29-0) 1H NMR [m.chemicalbook.com]
- 9. Determination of benzodiazepines in urine via benzophenone derivatives using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]
- 14. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
